molecular formula C6H4ClF2N B598245 2-Chloro-4-(difluoromethyl)pyridine CAS No. 1204296-03-6

2-Chloro-4-(difluoromethyl)pyridine

Cat. No.: B598245
CAS No.: 1204296-03-6
M. Wt: 163.552
InChI Key: CQNIYQCVDLBGPY-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-(difluoromethyl)pyridine involves the chlorination of 4-(difluoromethyl)pyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Another synthetic route involves the reaction of 2-chloropyridine with difluoromethylating agents. This method may employ reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Pyridine N-oxides.

    Reduction: Partially or fully defluorinated pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(difluoromethyl)pyridine is unique due to the specific positioning of its chlorine and difluoromethyl groups, which can confer distinct reactivity patterns and biological interactions compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of structure-activity relationships .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNIYQCVDLBGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672354
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
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Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-03-6
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(difluoromethyl)pyridine
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